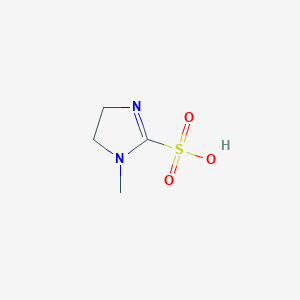
acetic acid,(2S)-2,5-diaminopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl L-ornithine dihydrochloride is an organic compound with the molecular formula C7H17ClN2O2 and a molecular weight of 196.68 g/mol . It is a derivative of the amino acid ornithine, where the ethyl group is esterified to the carboxyl group of L-ornithine, and it is present as a dihydrochloride salt. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl L-ornithine dihydrochloride can be synthesized through the esterification of L-ornithine with ethanol in the presence of hydrochloric acid. The reaction typically involves dissolving L-ornithine in ethanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction mixture is then heated under reflux conditions to complete the esterification process .
Industrial Production Methods: In industrial settings, the production of Ethyl L-ornithine dihydrochloride involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production .
化学反応の分析
Types of Reactions: Ethyl L-ornithine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to L-ornithine.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of L-ornithine.
Substitution: Formation of various substituted ornithine derivatives.
科学的研究の応用
Ethyl L-ornithine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in the urea cycle and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and immune function enhancement.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of Ethyl L-ornithine dihydrochloride involves its metabolism to L-ornithine, which is a key intermediate in the urea cycle. L-ornithine is converted to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines, which are essential for cell growth and function .
類似化合物との比較
L-Ornithine dihydrochloride: A non-esterified form of ornithine used in similar applications.
L-Citrulline: Another amino acid involved in the urea cycle with similar metabolic functions.
L-Arginine: A direct product of ornithine metabolism with broader physiological roles
Uniqueness: Ethyl L-ornithine dihydrochloride is unique due to its esterified form, which enhances its solubility and stability compared to non-esterified ornithine. This makes it more suitable for certain industrial and research applications where these properties are advantageous .
特性
IUPAC Name |
ethyl 2,5-diaminopentanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDABGPSQJJTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
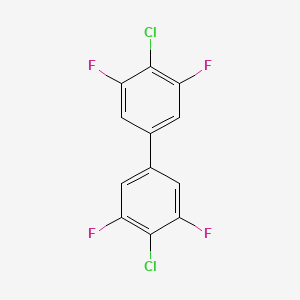
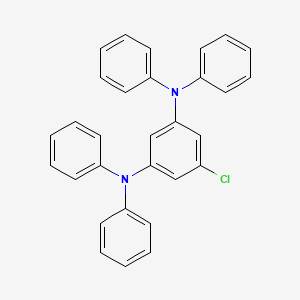


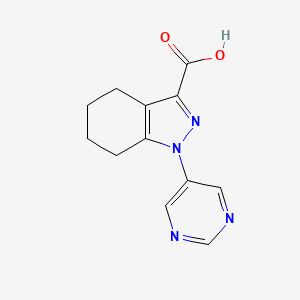

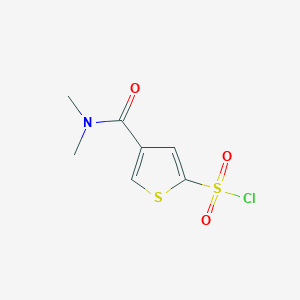

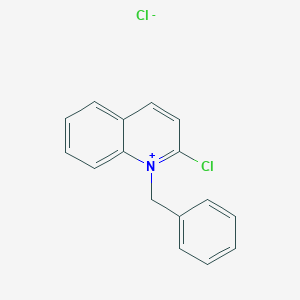
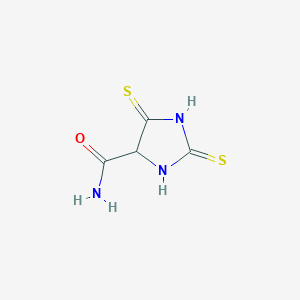
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

